N-[(Z)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(Z)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine: is a heterocyclic compound that features a pyridine ring linked to a triazole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation of pyridine-3-carbaldehyde with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems for monitoring and controlling the reaction conditions further enhances the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or triazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
N-[(Z)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent and is being investigated for its biological activity against various pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(Z)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-[(Z)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine: can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring but differ in their functional groups and overall structure.
Triazole derivatives: These compounds contain the triazole ring and may have different substituents or linkages.
The uniqueness of This compound lies in its specific combination of the pyridine and triazole rings, which imparts distinct chemical and biological properties.
Conclusion
This compound: is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for scientists and researchers exploring new frontiers in chemistry, biology, medicine, and materials science.
Properties
Molecular Formula |
C8H7N5 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
(Z)-1-pyridin-3-yl-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C8H7N5/c1-2-8(4-9-3-1)5-12-13-6-10-11-7-13/h1-7H/b12-5- |
InChI Key |
PVGQEZUQBQXWED-XGICHPGQSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N\N2C=NN=C2 |
Canonical SMILES |
C1=CC(=CN=C1)C=NN2C=NN=C2 |
Origin of Product |
United States |
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